molecular formula C11H12N4O B1524862 2-(2-aminoethyl)-6-pyridin-2-ylpyridazin-3(2H)-one CAS No. 1283109-03-4

2-(2-aminoethyl)-6-pyridin-2-ylpyridazin-3(2H)-one

Cat. No.: B1524862
CAS No.: 1283109-03-4
M. Wt: 216.24 g/mol
InChI Key: QZWGSEKLINRCJS-UHFFFAOYSA-N
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Description

2-(2-aminoethyl)-6-pyridin-2-ylpyridazin-3(2H)-one is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The pyridazin-3(2H)-one core is a privileged structure in the design of novel bioactive compounds. Scientific literature indicates that structurally similar 2,6-disubstituted pyridazinone derivatives have been investigated as potent and selective inhibitors of cyclooxygenase-2 (COX-2), demonstrating notable analgesic and anti-inflammatory efficacy in preclinical models . A key research advantage of this chemical class is its association with a lower ulcerogenic effect compared to some conventional non-steroidal anti-inflammatory drugs (NSAIDs) . Furthermore, certain pyridazin-3(2H)-one analogs have been identified as Phosphodiesterase-4 (PDE4) inhibitors, positioning them as valuable tools for probing inflammatory pathways relevant to conditions such as asthma, chronic obstructive pulmonary disease (COPD), and atopic dermatitis . The 2-aminoethyl side chain at the N-2 position of the pyridazinone ring presents a versatile handle for further chemical modification, enabling researchers to explore structure-activity relationships and optimize properties for specific biological targets. This compound is intended for laboratory research applications only.

Properties

IUPAC Name

2-(2-aminoethyl)-6-pyridin-2-ylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c12-6-8-15-11(16)5-4-10(14-15)9-3-1-2-7-13-9/h1-5,7H,6,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWGSEKLINRCJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN(C(=O)C=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501215370
Record name 3(2H)-Pyridazinone, 2-(2-aminoethyl)-6-(2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501215370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1283109-03-4
Record name 3(2H)-Pyridazinone, 2-(2-aminoethyl)-6-(2-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1283109-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3(2H)-Pyridazinone, 2-(2-aminoethyl)-6-(2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501215370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of Pyridazin-3(2H)-one Core

The pyridazin-3(2H)-one ring is commonly constructed via cyclization reactions involving hydrazine derivatives and appropriately substituted precursors.

  • Hydrazine Monohydrate Reaction: One effective method involves reacting 3-substituted trifluoropyridines with hydrazine monohydrate, leading to 2-hydrazino-substituted difluoropyridines, which are intermediates for further transformations.

  • Reaction Conditions: The hydrazine substitution is conducted typically at 30–100°C for 2–8 hours in a C1–C4 alkyl alcohol solvent (e.g., methanol or ethanol), using 3–8 equivalents of hydrazine monohydrate relative to the starting material.

  • Catalysts: Zinc catalysts are used in the preparation of starting materials via defluorination of tetrafluoropyridines in aqueous ammonia.

Introduction of the Aminoethyl Side Chain

The 2-(2-aminoethyl) substituent can be introduced via reduction and amination steps:

  • Reduction Step: The 2-hydrazino intermediates are reduced using hydrogen gas in the presence of Raney nickel catalyst at mild temperatures (15–25°C) for 10–24 hours. The catalyst amount ranges from 5 to 12 equivalents relative to the hydrazino compound.

  • Dehydrazination and Repetition: Alternatively, dehydrazination with aqueous copper sulfate in acetic acid removes the hydrazino group, allowing for further hydrazination and reduction cycles to achieve the desired substitution.

Attachment of the Pyridin-2-yl Group

The pyridin-2-yl substituent at the 6-position is typically introduced through substitution reactions on the pyridazine ring or by using appropriately substituted starting materials:

  • Starting Material Preparation: 3-substituted trifluoropyridines bearing the pyridin-2-yl group can be synthesized via defluorination and substitution reactions under catalytic conditions.

  • Cyclization: Formation of the pyridazinone ring with the pyridin-2-yl substituent is achieved during or after the hydrazine substitution and reduction steps.

Summary of Reaction Conditions and Catalysts

Step Reagents/Conditions Catalyst/Notes Temperature (°C) Time Solvent Yield/Purity Notes
Defluorination of tetrafluoropyridine Aqueous ammonia, zinc catalyst Zinc catalyst Not specified Conventional Aqueous ammonia Starting material preparation
Hydrazine substitution Hydrazine monohydrate (3–8 eq.) None (hydrazine itself reactive) 30–100 2–8 hours C1–C4 alkyl alcohols High conversion to hydrazino intermediate
Reduction of hydrazino intermediate Hydrogen gas, Raney nickel catalyst (5–12 eq.) Raney nickel 15–25 10–24 hours C1–C4 alkyl alcohols High purity 2-aminopyridine derivative
Dehydrazination (optional) 10% aqueous copper sulfate, acetic acid Copper sulfate 0–40 12–40 hours Aqueous acetic acid Removal of hydrazino group
Cyclization and substitution Multi-step involving hydrazine and substituted pyridines Betaine, guanidine carbonate (for related pyridones) Room temp to reflux Minutes to hours Methanol, pyridine-2-carboxylic acid (related) Efficient, mild, metal-free catalysts

Research Findings and Advantages of Methods

  • Mild Reaction Conditions: The hydrazine substitution and reduction steps are conducted under relatively mild temperatures (below 100°C) and atmospheric hydrogen pressure, improving safety and scalability.

  • Catalyst Efficiency: Raney nickel shows high catalytic activity for hydrogenation, enabling selective reduction of hydrazino groups without over-reduction.

  • Purity: The described methods yield highly pure 2-aminopyridine derivatives, which are critical for subsequent functionalization and biological applications.

  • Natural Product Catalysts: The use of betaine and guanidine carbonate in related pyridone syntheses offers an eco-friendly alternative to heavy metal catalysts, with fast reaction times and high yields.

Chemical Reactions Analysis

Types of Reactions

2-(2-aminoethyl)-6-pyridin-2-ylpyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone derivatives, while reduction can produce amine-functionalized compounds .

Scientific Research Applications

2-(2-aminoethyl)-6-pyridin-2-ylpyridazin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-aminoethyl)-6-pyridin-2-ylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridazinone Derivatives

Pyridazinones are a versatile class of heterocycles with diverse pharmacological applications. Below is a detailed comparison of the target compound with key analogs, focusing on substituent effects, synthesis, and physicochemical properties.

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Synthesis Method Reference
2-(2-Aminoethyl)-6-pyridin-2-ylpyridazin-3(2H)-one 2: 2-aminoethyl; 6: pyridin-2-yl C₁₁H₁₂N₄O 216.24 Potential solubility in polar solvents due to aminoethyl group Not explicitly described; likely involves alkylation of pyridazinone core
5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (e.g., 3a-3h) 2: Alkyl/aryl; 5: Cl; 6: phenyl Varies ~250–300 Lipophilic; explored for bioactivity (e.g., antimicrobial) Alkylation of 5-chloro-6-phenylpyridazinone with halides in acetone/K₂CO₃
6-Phenyl-pyridazin-3(2H)-one 6: Phenyl C₁₀H₈N₂O 172.18 Low aqueous solubility; studied in pharmaceutical solvents (e.g., ethanol, PEG-400) Classic cyclization or substitution methods
2-(2-Alkoxyvinyl)-5-chloro-6-phenyl-pyridazin-3(2H)-one 2: Alkoxyvinyl; 5: Cl; 6: phenyl Varies ~280–320 Electron-deficient due to Cl; alkoxy groups enhance lipophilicity Friedel-Crafts alkylation and etherification
2-(2-Aminoethyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one 2: 2-aminoethyl; 6: 4-fluorophenyl C₁₃H₁₃FN₄O 260.27 Fluorine enhances metabolic stability; potential CNS applications Similar to target compound, with fluorophenyl substitution
2-(2-Aminoethyl)-6-(2,5-dimethylfuran-3-yl)pyridazin-3-one hydrochloride 2: 2-aminoethyl; 6: dimethylfuran C₁₃H₁₆ClN₃O₂ 297.74 Furan moiety introduces π-electron richness; hydrochloride salt improves solubility Alkylation followed by salt formation
2-Methyl-4-anilino-5-acetyl-6-phenylpyridazin-3(2H)-one 2: Methyl; 4: anilino; 5: acetyl; 6: phenyl C₁₉H₁₇N₃O₂ 319.36 Bulky substituents reduce solubility; explored for kinase inhibition Multi-step substitution/acylation

Key Insights from Comparison

Substituent Effects on Solubility: The 2-aminoethyl group in the target compound likely improves aqueous solubility compared to non-polar substituents (e.g., phenyl, alkoxyvinyl) due to its capacity for hydrogen bonding and ionization . In contrast, 6-phenyl-pyridazin-3(2H)-one exhibits poor solubility in water but moderate solubility in ethanol and PEG-400 . Halogenation (e.g., Cl at position 5 in derivatives) increases lipophilicity, which may enhance membrane permeability but reduce solubility .

Electronic and Steric Influences: Pyridin-2-yl vs. Aminoethyl vs. Alkoxyvinyl: The aminoethyl chain provides a basic nitrogen for salt formation (enhancing solubility), while alkoxyvinyl groups () add steric bulk and electron-withdrawing effects .

Synthetic Accessibility :

  • Derivatives with simple alkyl/aryl substitutions (e.g., ) are synthesized via straightforward alkylation under mild conditions (acetone/K₂CO₃) .
  • More complex analogs (e.g., ’s multi-substituted compound) require sequential reactions (Friedel-Crafts, acylation), increasing synthetic complexity .

Biological Relevance: While biological data for the target compound are lacking, structurally related pyridazinones show antimicrobial (), kinase inhibitory (), and CNS-targeting () activities. The aminoethyl group may position the compound for targeting aminergic receptors (e.g., serotonin or dopamine receptors) .

Biological Activity

2-(2-aminoethyl)-6-pyridin-2-ylpyridazin-3(2H)-one, with the CAS number 1283109-03-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in biological research.

  • Molecular Formula : C₁₁H₁₂N₄O
  • Molecular Weight : 216.24 g/mol
  • Structure : The compound features a pyridazine ring substituted with a pyridine and an aminoethyl group, which may contribute to its biological activity.

Research indicates that 2-(2-aminoethyl)-6-pyridin-2-ylpyridazin-3(2H)-one may exhibit various mechanisms of action, including:

  • Inhibition of Collagen Synthesis : Studies have shown that similar compounds can inhibit collagen synthesis by affecting hepatic stellate cells, which are crucial in liver fibrosis .
  • Anti-fibrotic Activity : Compounds structurally related to 2-(2-aminoethyl)-6-pyridin-2-ylpyridazin-3(2H)-one have demonstrated the ability to suppress the expression of collagen type I alpha 1 (COL1A1) in vitro, indicating potential anti-fibrotic properties .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound:

  • MTT Assay : The half-maximal inhibitory concentration (IC50) values for related compounds have been reported, showing effective inhibition of cell proliferation in hepatic stellate cells. For instance, compounds with similar structures exhibited IC50 values around 45.69 μM .
CompoundIC50 (μM)
Compound 12m45.69
Compound 12q45.81

Case Studies

  • Anti-Fibrotic Research : In a study focusing on anti-fibrotic agents, compounds structurally akin to 2-(2-aminoethyl)-6-pyridin-2-ylpyridazin-3(2H)-one were shown to significantly reduce collagen deposition in cell cultures. The study utilized Picro-Sirius red staining and hydroxyproline assays to quantify collagen levels .
  • Mechanistic Insights : Further investigations revealed that these compounds could inhibit transforming growth factor-beta (TGF-β) signaling pathways, which are pivotal in fibrogenesis. This inhibition was linked to reduced expression of fibrotic markers in hepatic models .

Q & A

Q. What are the primary synthetic routes for 2-(2-aminoethyl)-6-pyridin-2-ylpyridazin-3(2H)-one, and what factors influence yield optimization?

Synthesis typically involves multi-step reactions, such as condensation of pyridazine precursors with aminoethyl derivatives. For example, nucleophilic addition-elimination mechanisms using bases like sodium ethoxide can form the pyridazinone core . Yield optimization depends on solvent polarity (e.g., ethanol vs. dimethylformamide), temperature control (60–100°C), and catalyst selection (e.g., Pd for coupling reactions) . Purification via column chromatography or recrystallization is critical to isolate high-purity product .

Q. How is the molecular structure of this compound characterized, and what spectroscopic techniques are most reliable?

Structural characterization employs:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding.
  • X-ray crystallography to resolve bond lengths (e.g., C–N: ~1.34 Å) and dihedral angles .
  • Mass spectrometry (ESI-TOF) for molecular weight verification (e.g., observed m/z 349.4 matches theoretical C₂₀H₁₉N₃O₃) .

Q. What are the primary biological targets of pyridazin-3(2H)-one derivatives, and how is activity assessed?

Pyridazinones often target enzymes like phosphodiesterases (PDEs) or cyclooxygenase-2 (COX-2). In vitro assays (e.g., enzyme inhibition IC₅₀ measurements) and in vivo models (e.g., carrageenan-induced edema in rats) are used . For example, COX-2 inhibition IC₅₀ values for related compounds range from 0.11–0.24 mM .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for structurally similar pyridazinones?

Contradictions may arise from assay conditions (e.g., pH, co-solvents) or structural nuances (e.g., substituent electronegativity). For instance:

  • Substituent effects : A methoxy group at position 6 enhances COX-2 selectivity (IC₅₀ 0.11 mM), while chloro groups may reduce bioavailability .
  • Data normalization : Compare results using standardized protocols (e.g., same cell lines or animal models) .

Q. What strategies mitigate challenges in crystallizing 2-(2-aminoethyl)-6-pyridin-2-ylpyridazin-3(2H)-one for X-ray studies?

Crystallization hurdles include conformational flexibility of the aminoethyl chain. Solutions:

  • Use slow evaporation in polar aprotic solvents (e.g., DMSO/water mixtures).
  • Co-crystallize with stabilizing agents (e.g., crown ethers) to fix flexible moieties .
  • Address disorder in residues via refinement software (e.g., SHELXL) .

Q. How do reaction conditions influence regioselectivity during functionalization of the pyridazinone core?

Regioselectivity is sensitive to:

  • Base strength : Strong bases (e.g., NaH) favor substitution at N2, while weak bases (K₂CO₃) target C6 .
  • Solvent effects : Polar solvents stabilize transition states for nucleophilic attacks at electron-deficient carbons .

Q. What computational methods predict the pharmacokinetic properties of this compound?

  • Molecular docking (AutoDock Vina) models interactions with targets like PDE4B (binding affinity ≤−8.5 kcal/mol) .
  • ADMET prediction (SwissADME) estimates LogP (~2.3) and bioavailability scores (≥0.55), indicating moderate membrane permeability .

Q. How can conflicting data on metabolic stability be addressed in preclinical studies?

Discrepancies may stem from species-specific cytochrome P450 metabolism. Strategies:

  • Cross-validate using human liver microsomes vs. rodent models.
  • Introduce deuterium at labile positions (e.g., methyl groups) to prolong half-life .

Methodological Guidelines

  • Synthetic Optimization : Prioritize stepwise intermediates (e.g., isolate pyridazine precursors before aminoethylation) .
  • Bioactivity Validation : Use orthogonal assays (e.g., SPR for binding affinity, fluorescence polarization for enzyme inhibition) .
  • Data Reproducibility : Report detailed reaction conditions (e.g., “stirred at 80°C for 48 hr under N₂”) and purity thresholds (≥95% by HPLC) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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2-(2-aminoethyl)-6-pyridin-2-ylpyridazin-3(2H)-one
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2-(2-aminoethyl)-6-pyridin-2-ylpyridazin-3(2H)-one

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